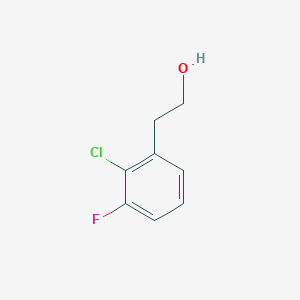

2-Chloro-3-fluorophenethyl alcohol

Description

Contextualizing Phenethyl Alcohol Scaffolds in Contemporary Organic Synthesis

The phenethyl alcohol scaffold, characterized by a benzene (B151609) ring attached to a two-carbon alcohol chain (C6H5CH2CH2OH), is a fundamental building block in organic chemistry. nih.gov This structural motif is prevalent in a variety of natural products, including those found in essential oils, and serves as a key intermediate in the synthesis of numerous pharmaceuticals and fragrances. nih.govnih.gov The versatility of the phenethyl alcohol framework lies in the reactivity of both its aromatic ring and its hydroxyl group. The aromatic ring can undergo various electrophilic substitution reactions, allowing for the introduction of a wide range of functional groups. The primary alcohol functionality can be oxidized to aldehydes or carboxylic acids, or converted to other functional groups such as halides or esters, providing a gateway to a diverse array of chemical transformations. google.com

The synthesis of phenethyl alcohols can be achieved through several established methods. A common industrial route involves the Friedel-Crafts reaction of benzene with ethylene (B1197577) oxide. nih.gov Alternatively, the reduction of phenylacetic acid or its esters, or the reaction of a phenyl Grignard reagent with ethylene oxide, provides laboratory-scale access to this important scaffold. google.com The inherent reactivity and synthetic accessibility of phenethyl alcohols make them a cornerstone in the construction of more complex molecular architectures.

Strategic Significance of Chlorine and Fluorine Substituents in Aromatic Alcohols for Chemical Research

The introduction of halogen atoms, particularly chlorine and fluorine, onto an aromatic ring can profoundly influence a molecule's properties. These "heavy" and "light" halogens, respectively, are often strategically incorporated into organic molecules in medicinal chemistry and materials science to fine-tune their biological activity, metabolic stability, and physicochemical characteristics.

Chlorine, while also an electron-withdrawing group, has a larger atomic radius and is less electronegative than fluorine. Its presence can influence the conformation of a molecule and its ability to engage in halogen bonding, a type of non-covalent interaction that can be important for molecular recognition and binding to biological targets. The chloro-substituent can also impact a molecule's lipophilicity, which affects its ability to cross cell membranes.

The combined presence of both chlorine and fluorine on the same aromatic ring, as in 2-Chloro-3-fluorophenethyl alcohol, creates a unique electronic and steric environment. The interplay of their inductive and resonance effects can lead to novel chemical reactivity and biological activity that is distinct from their monosubstituted counterparts.

Overview of Research Trajectories for this compound and Analogous Compounds

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, the research trajectories for analogous halogenated phenethyl alcohols provide a strong indication of its potential areas of investigation. A primary application for such compounds is as intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

For instance, a patent for the preparation of chiral 2-chloro-3,4-difluorophenethyl alcohol highlights the use of a biocatalytic reduction of the corresponding acetophenone (B1666503). nist.gov This suggests that this compound could also be a target for asymmetric synthesis, aiming to produce enantiomerically pure forms which are often crucial for biological activity. The resulting chiral alcohol could then serve as a key building block for the synthesis of bioactive compounds.

Furthermore, the study of halogenated alcohols as solvents for proteins, while not directly involving this specific molecule, points to the interesting physicochemical properties of this class of compounds. The ability of halogenated alcohols to induce helical structures in proteins suggests that the specific substitution pattern of this compound could impart unique solvating properties.

Research into the synthesis of related compounds, such as 2-fluoro-3-chlorophenol, indicates potential synthetic routes towards this compound. The development of novel synthetic methodologies for preparing such specifically substituted aromatic compounds is an active area of chemical research. Future research on this compound will likely focus on its efficient synthesis, exploration of its chemical reactivity, and its potential as a precursor for new functional molecules with tailored properties.

Data Tables

Table 1: Physicochemical Properties of Phenethyl Alcohol and a Halogenated Analog

| Property | Phenethyl Alcohol | 2-Chloro-3-fluorophenol |

| Molecular Formula | C8H10O | C6H4ClFO |

| Molar Mass | 122.16 g/mol nih.gov | 146.54 g/mol nih.gov |

| Boiling Point | 219-221 °C nih.gov | Not available |

| Solubility in Water | Slightly soluble nih.gov | Not available |

Table 2: Spectroscopic Data for Phenethyl Alcohol

| Spectroscopic Technique | Key Data Points |

| Mass Spectrometry (MS) | Major peaks (m/z): 91, 92, 122 |

| Infrared (IR) Spectroscopy | Characteristic peaks for O-H and C-O stretching |

| ¹H NMR Spectroscopy | Signals corresponding to aromatic, methylene (B1212753), and hydroxyl protons |

| ¹³C NMR Spectroscopy | Signals for aromatic and aliphatic carbons |

Structure

3D Structure

Properties

Molecular Formula |

C8H8ClFO |

|---|---|

Molecular Weight |

174.60 g/mol |

IUPAC Name |

2-(2-chloro-3-fluorophenyl)ethanol |

InChI |

InChI=1S/C8H8ClFO/c9-8-6(4-5-11)2-1-3-7(8)10/h1-3,11H,4-5H2 |

InChI Key |

PTFLYTZLCJSZLX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Cl)CCO |

Origin of Product |

United States |

Advanced Methodologies for the Synthesis of 2 Chloro 3 Fluorophenethyl Alcohol

Novel Synthetic Routes and Methodological Development

Convergent and Divergent Synthetic Design in Multistep Pathways

The construction of complex molecules like 2-Chloro-3-fluorophenethyl alcohol can be approached through two primary strategic designs: convergent and divergent synthesis.

For this compound, a plausible convergent strategy would involve the synthesis of a substituted aromatic precursor, such as 2-chloro-3-fluoroacetophenone, followed by the reduction of the ketone to the desired alcohol. The synthesis of the acetophenone (B1666503) itself is a multi-step process. A common method for producing phenethyl alcohols is the Friedel-Crafts reaction between a substituted benzene (B151609) and ethylene (B1197577) oxide wikipedia.org. Another well-established laboratory method involves the reaction of a Grignard reagent (e.g., phenylmagnesium bromide) with ethylene oxide wikipedia.orgacademicjournals.org.

A hypothetical convergent pathway is outlined below:

Formation of the Aromatic Core: Synthesis of 1-chloro-2-fluorobenzene (B165100). This could start from commercially available anilines or other substituted benzenes, involving steps like diazotization, halogenation, and potentially protection/deprotection of functional groups to ensure correct regiochemistry.

Acylation: A Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) would introduce the acetyl group, ideally at the position meta to the fluorine and ortho to the chlorine, to yield 2'-chloro-3'-fluoroacetophenone win-winchemical.com.

Reduction: The final step would be the reduction of the ketone functional group of 2'-chloro-3'-fluoroacetophenone to the corresponding phenethyl alcohol.

Plausible Convergent Synthetic Routes

| Route | Precursor 1 | Precursor 2 | Key Reaction | Final Step |

|---|---|---|---|---|

| A | 1-Chloro-2-fluorobenzene | Acetyl Chloride | Friedel-Crafts Acylation | Reduction of Ketone |

| B | 1-Bromo-2-chloro-3-fluorobenzene | Magnesium, then Ethylene Oxide | Grignard Reaction | Hydrolysis |

Divergent Synthesis: In contrast, a divergent synthesis begins with a common core structure that is then elaborated in different directions to produce a library of related compounds. While the primary goal here is the synthesis of a single target, the principles of divergent synthesis are relevant in the context of pharmaceutical development where analogs are often required. An intermediate like 2-chloro-3-fluoroacetophenone could serve as a divergent point. From this single ketone, a variety of derivatives can be synthesized. For instance, the ketone can be reduced to an alcohol, converted to an alkene via a Wittig reaction, or oxidized guidechem.com.

In this context, the reduction of 2-chloro-3-fluoroacetophenone is one branch of a divergent strategy, leading specifically to this compound. Other reaction pathways could lead to different, but structurally related, final products for screening or other research purposes.

Challenges and Innovations in Reaction Efficiency and Scalability

The transition from a laboratory-scale synthesis to large-scale industrial production presents numerous challenges. Optimizing reaction efficiency and ensuring scalability are paramount for the economic viability and sustainable manufacturing of pharmaceutical intermediates like this compound. pharmafeatures.com

Challenges in Reaction Efficiency and Scalability:

Regioselectivity: A primary challenge is controlling the position of the substituents on the benzene ring. Electrophilic substitution reactions can often lead to a mixture of isomers, which are difficult and costly to separate, leading to lower yields of the desired product.

Process Safety and Byproducts: Reactions such as nitrations or those involving energetic reagents can pose significant safety risks, especially at a large scale. For example, the synthesis of a related compound, 2-fluoro-3-chlorophenol, from 2-fluoro-3-chloroaniline can form a highly explosive diazo byproduct. Additionally, managing exothermic reactions becomes critical in large reactors to avoid temperature gradients and potential runaway reactions. pharmafeatures.com

Scalability of Reactions: A synthetic route that is feasible on a lab bench may be impractical for industrial production due to factors like heat and mass transfer limitations in large reactors, reagent handling, and waste disposal. pharmafeatures.compharmaceuticalprocessingworld.com

Innovations for Improved Efficiency and Scalability:

Significant progress has been made in developing innovative solutions to overcome the challenges associated with the synthesis of complex molecules.

Advanced Catalysis:

Biocatalysis: The use of enzymes as catalysts offers a green and highly selective alternative to traditional chemical methods. For the reduction of the ketone precursor (2-chloro-3-fluoroacetophenone), ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) can be employed. These enzymes can operate under mild conditions (room temperature and neutral pH) and often exhibit high enantioselectivity, which is crucial for the synthesis of chiral pharmaceuticals. google.com This approach avoids the use of flammable and expensive chemical reducing agents. mdpi.com

Chemcatalysis: Innovations in metal-based catalysts continue to improve reaction efficiency. For the reduction of ketones, catalysts based on ruthenium, rhodium, or palladium are highly effective. guidechem.comresearchgate.netgoogle.com The development of catalysts supported on materials like carbon or silica (B1680970) enhances their stability, reusability, and ease of separation from the reaction mixture.

Comparison of Reduction Methods for Acetophenone Precursors

| Method | Catalyst/Reagent | Advantages | Disadvantages |

|---|---|---|---|

| Chemical Reduction | Sodium borohydride (B1222165) (NaBH₄) | Readily available, simple procedure | Poor selectivity for some substrates, generates waste |

| Catalytic Hydrogenation | H₂, Pd/C, or Ru/Rh complexes | High efficiency, clean process | Requires high-pressure equipment, catalyst cost |

| Biocatalytic Reduction | Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) | High selectivity (including enantioselectivity), mild conditions, environmentally friendly | Enzyme cost and stability can be a concern |

These advancements in synthetic strategy and process technology are crucial for the efficient, safe, and scalable production of this compound and other valuable chemical intermediates. topmostchemical.com

Chemical Reactivity, Reaction Mechanisms, and Derivative Synthesis of 2 Chloro 3 Fluorophenethyl Alcohol

Transformations at the Hydroxyl Moiety

The primary alcohol group is a versatile functional handle for numerous chemical modifications, including esterification, etherification, oxidation, and substitution reactions.

Esterification and Etherification Reactions of the Alcohol Functionality

The hydroxyl group of 2-Chloro-3-fluorophenethyl alcohol can readily undergo esterification to form the corresponding esters. A common method is the reaction with acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270). docbrown.infolibretexts.org For instance, reacting the alcohol with acetyl chloride would yield 2-(2-chloro-3-fluorophenyl)ethyl acetate. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride. docbrown.info

Etherification can be achieved through methods such as the Williamson ether synthesis. chegg.com This involves deprotonating the alcohol with a strong base, like sodium hydride, to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide in an SN2 reaction to form an ether. scribd.comrsc.org For example, reacting the sodium salt of this compound with methyl iodide would produce 1-(2-ethoxyethyl)-2-chloro-3-fluorobenzene.

Table 1: Representative Esterification and Etherification Reactions

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Acetyl chloride | 2-(2-chloro-3-fluorophenyl)ethyl acetate | Esterification |

| This compound | Acetic anhydride | 2-(2-chloro-3-fluorophenyl)ethyl acetate | Esterification |

| Sodium 2-(2-chloro-3-fluorophenyl)ethoxide | Methyl iodide | 1-Chloro-2-fluoro-3-(2-methoxyethyl)benzene | Williamson Ether Synthesis |

Oxidation Reactions to Carbonyl Derivatives

As a primary alcohol, this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. researchgate.netchemistrysteps.com

The selective oxidation to the corresponding aldehyde, 2-(2-chloro-3-fluorophenyl)acetaldehyde, can be accomplished using milder oxidizing agents that operate under anhydrous conditions. libretexts.orgchemistrysteps.com Pyridinium chlorochromate (PCC) is a classic reagent for this transformation, effectively stopping the oxidation at the aldehyde stage. mdma.chwikipedia.orgorganic-chemistry.org The reaction is typically carried out in a solvent like dichloromethane. organic-chemistry.org

For the conversion to the carboxylic acid, 2-(2-chloro-3-fluorophenyl)acetic acid, stronger oxidizing agents are required. chemistrysteps.com Reagents such as potassium permanganate (B83412) (KMnO₄) in a basic aqueous solution, or chromic acid (H₂CrO₄) generated from chromium trioxide in sulfuric acid (Jones reagent), will oxidize the primary alcohol completely to the carboxylic acid. youtube.comlibretexts.orgstackexchange.com

Table 2: Oxidation Reactions of this compound

| Starting Material | Reagent(s) | Product | Product Type |

| This compound | Pyridinium chlorochromate (PCC) | 2-(2-chloro-3-fluorophenyl)acetaldehyde | Aldehyde |

| This compound | Potassium permanganate (KMnO₄), NaOH, H₂O | 2-(2-chloro-3-fluorophenyl)acetic acid | Carboxylic Acid |

| This compound | Chromic acid (H₂CrO₄) | 2-(2-chloro-3-fluorophenyl)acetic acid | Carboxylic Acid |

Deoxyhalogenation Processes and Stereochemical Considerations

The hydroxyl group of this compound can be replaced by a halogen atom through a deoxyhalogenation reaction. Common reagents for this transformation include thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination. chemistrysteps.com These reactions typically proceed via an SN2 mechanism, which involves the conversion of the hydroxyl group into a good leaving group, followed by nucleophilic attack by the halide ion. chemistrysteps.com

For example, treatment with thionyl chloride in the presence of a base like pyridine converts the alcohol to 1-chloro-2-(2-chloro-3-fluorophenyl)ethane. chemistrysteps.com The Appel reaction, using triphenylphosphine (B44618) and a tetrahalomethane like carbon tetrachloride, is another effective method for this conversion under mild conditions. inchem.orgchemrxiv.orgbartleby.com

Since the starting material, this compound, is achiral, stereochemical considerations such as inversion or retention of configuration are not applicable. However, if a chiral center were present, the SN2 pathway of these reactions would lead to an inversion of stereochemistry at the reaction center. chemrxiv.org

Reactions Involving the Aromatic Ring System

The reactivity of the benzene (B151609) ring in this compound is influenced by the three substituents: the chloro group, the fluoro group, and the 2-hydroxyethyl group.

Electrophilic Aromatic Substitution (EAS) Pathways and Regioselectivity

In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the benzene ring direct the position of the incoming electrophile. Both the chlorine and fluorine atoms are ortho, para-directing groups, but they are also deactivating due to their inductive electron-withdrawing effects. The 2-hydroxyethyl group is a weakly activating, ortho, para-directing group.

The directing effects of these substituents are as follows:

-Cl (at C2): Ortho, para-directing (to C1, C3, C5). However, C1 and C3 are already substituted. Thus, it directs to C5.

-F (at C3): Ortho, para-directing (to C2, C4, C6). C2 is substituted. Thus, it directs to C4 and C6.

-CH₂CH₂OH (at C1): Ortho, para-directing (to C2, C4, C6). C2 is substituted. Thus, it directs to C4 and C6.

Considering the combined effects, the fluorine and the 2-hydroxyethyl groups strongly favor substitution at the C4 and C6 positions. The chloro group also has a minor directing influence towards the C5 position. Therefore, in an EAS reaction such as nitration (using HNO₃/H₂SO₄), a mixture of products would be expected, with the major isomers being 1-chloro-2-fluoro-5-nitro-4-(2-hydroxyethyl)benzene and 1-chloro-2-fluoro-3-(2-hydroxyethyl)-5-nitrobenzene. The exact ratio of these products would depend on the specific reaction conditions and the nature of the electrophile. For instance, in the nitration of 1-chloro-2-fluorobenzene (B165100), substitution occurs primarily at the position para to the fluorine and ortho to the chlorine. bartleby.comaskfilo.com

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Aryl Functionalization

The chloro-substituent on the aromatic ring can potentially participate in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction typically forms a new carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex. askfilo.com

While aryl chlorides are generally less reactive than aryl bromides or iodides in Suzuki-Miyaura couplings, advancements in catalyst systems have enabled the use of chloroarenes. askfilo.com To achieve the coupling of this compound with, for example, an arylboronic acid, specialized palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands would likely be required, along with a strong base. docbrown.inforesearchgate.net Such conditions are necessary to facilitate the oxidative addition of the palladium catalyst to the C-Cl bond. askfilo.com The reaction would result in the substitution of the chlorine atom with the aryl group from the boronic acid, yielding a more complex biaryl structure. The synthesis of polychlorinated biphenyls has been successfully achieved using Suzuki-coupling reactions. libretexts.orgstackexchange.com

Alternatively, the hydroxyl group could be converted to a triflate, which is an excellent leaving group for Suzuki-Miyaura couplings, allowing for functionalization at the ethyl side chain.

Table 3: Potential Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Potential Product |

| This compound | Phenylboronic acid | Pd catalyst (e.g., Pd₂(dba)₃) with a bulky phosphine ligand (e.g., SPhos) and a strong base (e.g., K₃PO₄) | 2-(3-Fluoro-[1,1'-biphenyl]-2-yl)ethan-1-ol |

Reactivity of Halogen Substituents

The reactivity of the chlorine and fluorine atoms on the benzene ring of this compound is central to its synthetic utility. These reactions primarily involve processes where the halogens act as leaving groups or facilitate the introduction of new functional groups.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly when the aromatic ring is rendered electron-deficient. wikipedia.orgmasterorganicchemistry.com In this mechanism, a nucleophile attacks the carbon atom bearing a leaving group, proceeding through a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The reaction is favored by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize this intermediate through resonance. libretexts.org

For this compound, the fluorine and chlorine atoms themselves are electron-withdrawing via the inductive effect, which can activate the ring towards nucleophilic attack. However, without strong nitro or carbonyl activating groups, the conditions required for SNAr are typically harsh. In SNAr reactions, the rate-determining step is usually the initial attack of the nucleophile. masterorganicchemistry.comlibretexts.org This leads to a counterintuitive reactivity trend for halogens as leaving groups: F > Cl > Br > I. The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon more electrophilic and susceptible to nucleophilic attack, thus accelerating the reaction rate. masterorganicchemistry.comlibretexts.org Therefore, in a hypothetical SNAr reaction on this molecule, the fluorine atom would be the more likely site of substitution compared to the chlorine atom, assuming other factors are equal.

Recent advances have shown that even unactivated fluoroarenes can undergo SNAr reactions under milder conditions using organic photoredox catalysis, which facilitates the reaction by generating a cation radical of the arene, making it more susceptible to nucleophilic attack. nih.gov

Halogen-metal exchange is a fundamental organometallic reaction used to convert aryl halides into valuable organometallic reagents, most commonly organolithium compounds. wikipedia.org This reaction involves treating the aryl halide with an organolithium reagent, such as n-butyllithium or t-butyllithium. The equilibrium of this exchange generally favors the formation of the more stable organolithium species. harvard.edu

The rate of exchange for different halogens follows the trend I > Br > Cl, with aryl fluorides being generally unreactive. wikipedia.org Consequently, for this compound, a selective halogen-metal exchange would almost certainly occur at the chlorine atom, leaving the fluorine atom and the alcohol group intact, provided the alcohol is protected or a sufficient excess of the lithium reagent is used to deprotonate it first.

A related compound, 3-fluorobenzoic acid, undergoes a directed ortho-metalation followed by chlorination to produce 2-chloro-3-fluorobenzoic acid, demonstrating the manipulation of a similar substitution pattern. Once the aryllithium species of this compound is formed via chlorine-lithium exchange, it can be "quenched" with a variety of electrophiles to introduce a wide range of substituents onto the aromatic ring.

Table 1: Potential Products from Halogen-Metal Exchange and Quenching This table is illustrative of potential reactions based on established chemical principles.

| Electrophile | Reagent Example | Potential Product Structure |

|---|---|---|

| Carbon Dioxide | CO₂ | 2-(Hydroxyethyl)-3-fluorobenzoic acid derivative |

| Aldehydes/Ketones | (CH₃)₂CO | 2-(1-Hydroxy-1-methylethyl)-3-fluorophenethyl alcohol derivative |

| Alkyl Halides | CH₃I | 2-Methyl-3-fluorophenethyl alcohol derivative |

Elaboration of Complex Molecular Architectures Incorporating the 2-Chloro-3-fluorophenethyl Skeleton

The unique substitution pattern of this compound makes it a potentially valuable building block for synthesizing more complex and polyfunctionalized molecules, including those with significant biological or material science applications.

Fluorine-containing building blocks are of great interest in medicinal chemistry for the synthesis of novel heterocyclic compounds. researchgate.net The 2-chloro-3-fluorophenethyl scaffold can be incorporated into heterocyclic systems through various synthetic strategies. For instance, the phenethyl alcohol side chain can be modified to participate in cyclization reactions. The primary alcohol could be oxidized to an aldehyde or carboxylic acid, or converted to an amine, providing a functional handle to build heterocycles.

Alternatively, functional groups introduced onto the aromatic ring via the reactions described in section 3.3 can serve as starting points for heterocycle formation. For example, a boronic acid introduced at the 2-position could undergo Suzuki coupling to attach a group that can then react with the phenethyl side chain to close a ring. The Parham cyclization, which involves an intramolecular nucleophilic attack of a lithiated arene onto a side-chain electrophile, is another powerful method for forming heterocycles from aryl halides. wikipedia.org

The synthesis of polyfunctionalized analogs of this compound involves the sequential or combined modification of its three main components: the aromatic ring, the halogen substituents, and the ethyl alcohol side chain. The reactivity of the halogen atoms, as previously discussed, allows for the introduction of new substituents on the ring. The alcohol function can be readily transformed into other functional groups such as ethers, esters, amines, or alkyl halides, which can then undergo further reactions. The combination of these transformations allows for the creation of a diverse library of polyfunctionalized molecules built upon the 2-chloro-3-fluorophenethyl skeleton.

Theoretical and Computational Investigations of 2 Chloro 3 Fluorophenethyl Alcohol

Quantum Chemical Studies on Molecular Structure and Conformational Analysis

Quantum chemical studies are fundamental to elucidating the three-dimensional structure and electronic nature of 2-Chloro-3-fluorophenethyl alcohol. These investigations predict the most stable arrangements of the atoms and the distribution of electrons within the molecule.

While specific peer-reviewed DFT studies focusing exclusively on this compound are not prevalent in public literature, the application of this methodology would provide critical data on its molecular geometry. Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. A typical DFT calculation, for instance at the B3LYP/6-31G(d) level of theory, would be employed to optimize the molecule's geometry and determine key structural parameters. walisongo.ac.id

Table 1: Predicted Parameters from a Hypothetical DFT Analysis This table illustrates the type of data that a DFT calculation would provide for the optimized geometry of this compound.

| Parameter | Description | Predicted Value Range |

| Bond Length (Å) | C-Cl | ~1.74 Å |

| C-F | ~1.35 Å | |

| Phenyl C-C (avg.) | ~1.39 Å | |

| Cα-Cβ | ~1.53 Å | |

| Cβ-O | ~1.43 Å | |

| Bond Angle (°) | C-C-Cl | ~119-121° |

| C-C-F | ~118-120° | |

| Cβ-Cα-C(ring) | ~112-114° | |

| Cα-Cβ-O | ~110-112° | |

| Dihedral Angle (°) | O-Cβ-Cα-C(ring) | Variable (defines conformers) |

Note: The values presented are illustrative, based on typical parameters for similar organic molecules, and represent the output expected from a dedicated computational study.

The flexibility of the phenethyl alcohol side chain allows the molecule to adopt various spatial arrangements, known as conformations. A computational study of the conformational landscape involves mapping the potential energy of the molecule as a function of the rotation around its single bonds. mdpi.com For this compound, the most significant rotations would be around the C(ring)-Cα and Cα-Cβ bonds.

By performing energy minimization for each rotational isomer (conformer), computational chemists can identify the most stable, low-energy structures. These studies reveal which conformations are most likely to exist at a given temperature. For similar molecules like 2-phenethyl alcohol, studies have identified multiple stable conformers, with the orientation of the alcohol group relative to the phenyl ring being a key determinant of stability. dtic.mil For this compound, the analysis would be more complex due to the steric and electronic influence of the chlorine and fluorine substituents on the aromatic ring. The resulting energy landscape would show the energy barriers between different conformers, providing insight into the molecule's dynamic behavior.

Computational Analysis of Reaction Mechanisms and Transition State Theory

Computational chemistry is instrumental in mapping the pathways of chemical reactions. For this compound, this is particularly relevant for understanding its synthesis, typically achieved through the reduction of a precursor ketone, 2-chloro-3-fluoroacetophenone.

The synthesis of this compound from its corresponding ketone is a classic nucleophilic addition reaction. Computational models can elucidate the step-by-step mechanism of this transformation. Using a reducing agent like sodium borohydride (B1222165), the reaction proceeds via the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon of the ketone.

Transition State Theory (TST) is used to study the energetics of this process. wikipedia.orglibretexts.org A computational study would identify the structure and energy of the transition state—the highest energy point along the reaction coordinate. wikipedia.org This allows for the calculation of the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur.

Table 2: Illustrative Energetic Profile for Ketone Reduction This table outlines the key states in the reaction pathway for the synthesis of this compound and the type of energetic data provided by computational analysis.

| Reaction State | Description | Relative Energy (Illustrative) |

| Reactants | 2-chloro-3-fluoroacetophenone + [H]⁻ | 0 kcal/mol (Reference) |

| Transition State | A high-energy complex where the C-H bond is forming and the C=O π-bond is breaking. | +10 to +15 kcal/mol |

| Intermediate | An alkoxide intermediate formed after the hydride addition. | Negative value |

| Product | This compound | Thermodynamically favorable (Negative value) |

The reduction of 2-chloro-3-fluoroacetophenone is a key transformation that creates a new chiral center at the carbon bearing the hydroxyl group. The product, this compound, can therefore exist as two enantiomers (R and S). Predicting the stereoselectivity of this reaction is a significant application of computational chemistry.

By modeling the approach of the hydride nucleophile to the prochiral ketone, chemists can determine which face of the carbonyl plane is more accessible. The electronic and steric effects of the substituted phenyl ring influence this accessibility. rsc.org For instance, the presence of the ortho-chloro and meta-fluoro substituents will create a specific electronic environment that can direct the incoming nucleophile. Computational models can calculate the energy barriers for attack from each side, allowing for a prediction of which enantiomer will be the major product. This is crucial in fields like asymmetric synthesis, where producing a single enantiomer is often the goal. nih.gov

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a powerful visualization tool derived from computational calculations that illustrates the charge distribution across a molecule. uni-muenchen.de It is created by calculating the electrostatic potential at the surface of the molecule, providing a guide to its reactivity. libretexts.org

For this compound, an MEP map would reveal the electron-rich and electron-poor regions. youtube.com

Negative Potential (Red/Yellow): Regions with a high electron density, such as around the oxygen atom of the hydroxyl group and the electronegative fluorine and chlorine atoms, would be colored red or yellow. These sites are susceptible to electrophilic attack.

Positive Potential (Blue): Regions with a lower electron density, particularly the hydrogen atom of the hydroxyl group, would be colored blue. This site is acidic and prone to attack by nucleophiles or bases.

Neutral Potential (Green): The carbon framework of the aromatic ring and ethyl chain would likely show intermediate potential, colored in green.

MEP analysis can quantitatively reflect how the electron-withdrawing effects of the chlorine and fluorine substituents influence the charge distribution on the aromatic ring. nih.gov This provides a clear, visual hypothesis about how the molecule will interact with other reagents, solvents, or biological receptors. walisongo.ac.id

Predictive Modeling for Synthetic Design and Optimization

A plausible and common synthetic pathway to phenethyl alcohols involves a two-step process: the formation of a carbon-carbon bond to create the phenethyl skeleton, followed by the reduction of a carbonyl group to the corresponding alcohol. For this compound, a logical route starts from 2-chloro-3-fluoroacetophenone. This intermediate can be subjected to reduction to yield the final product. Predictive models can be instrumental in optimizing this key reduction step.

Quantitative Structure-Activity Relationship (QSAR) models, traditionally used for predicting biological activity, can be adapted to model and predict reaction outcomes. researchgate.netnih.gov These models establish a mathematical correlation between the structural or physicochemical properties of reactants (or catalysts) and a specific output, such as reaction yield or enantioselectivity. For the synthesis of this compound, a QSAR model could be developed to predict the yield of the reduction of 2-chloro-3-fluoroacetophenone based on various descriptors.

The descriptors for such a model might include:

Electronic Descriptors: Parameters like the partial charge on the carbonyl carbon of the acetophenone (B1666503) precursor.

Steric Descriptors: Molecular volume or surface area of the reducing agent.

Topological Descriptors: Describing the molecular structure and branching.

By training a model on a dataset of known reduction reactions of similar substituted acetophenones, it becomes possible to predict the optimal reducing agent and conditions for the target molecule.

Furthermore, machine learning models can be trained to predict the outcomes of specific reaction types. For instance, models can predict the most effective catalysts or solvents for a given transformation. chemrxiv.org In the context of synthesizing this compound, a model could be trained on data from reductions of various aromatic ketones. By inputting the structure of 2-chloro-3-fluoroacetophenone, the model could predict the probability of success for a range of common reducing agents, as illustrated in the hypothetical table below.

Table 1: Hypothetical Predictive Model Output for Reducing Agent Efficacy

| Reducing Agent | Predicted Yield (%) | Predicted Purity (%) | Confidence Score |

| Sodium Borohydride | 92.5 | 98.0 | 0.88 |

| Lithium Aluminium Hydride | 95.2 | 97.5 | 0.85 |

| Catalytic Hydrogenation (H₂/Pd-C) | 88.0 | 99.1 | 0.91 |

| Ketal-Reductase Enzyme | 98.5 | >99.9 (S-enantiomer) | 0.95 |

This predictive approach allows chemists to prioritize experimental efforts on the most promising candidates, saving time and resources.

A design of experiments (DoE) approach, guided by predictive models, can efficiently map the reaction space. The model would predict the yield and purity at various combinations of temperature, substrate concentration, and catalyst loading.

Table 2: Predictive Model for Reaction Condition Optimization (Biocatalytic Reduction)

| Temperature (°C) | Substrate Conc. (mM) | Catalyst Loading (mg/mL) | Predicted Yield (%) |

| 30 | 50 | 10 | 94.2 |

| 35 | 50 | 15 | 97.8 |

| 35 | 100 | 15 | 91.5 |

| 40 | 75 | 12 | 89.3 |

By analyzing such data, researchers can identify the optimal set of conditions to maximize yield and purity, while minimizing reaction time and energy consumption. This synergy between predictive modeling and experimental design represents a modern, more sustainable approach to chemical synthesis.

Spectroscopic and Advanced Analytical Characterization Methodologies for 2 Chloro 3 Fluorophenethyl Alcohol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 2-chloro-3-fluorophenethyl alcohol. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a detailed picture of the molecular framework can be constructed.

¹H NMR: In the ¹H NMR spectrum of a related compound, 2-chloro-6-fluorobenzyl alcohol, the protons on the carbon adjacent to the alcohol oxygen typically appear in the range of 3.4-4.5 ppm due to the deshielding effect of the electronegative oxygen atom. libretexts.org The proton of the hydroxyl group itself often presents as a broad singlet between 2.0 and 2.5 ppm, though its chemical shift can be variable. libretexts.org For phenethyl alcohols, the two methylene (B1212753) protons (-CH₂CH₂OH) would exhibit distinct signals, with the protons closer to the aromatic ring appearing at a different chemical shift than those adjacent to the hydroxyl group. The aromatic protons would show complex splitting patterns in the aromatic region of the spectrum, influenced by the positions of the chloro and fluoro substituents.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. In this compound, one would expect to see distinct signals for each of the eight carbon atoms. The carbon atom bonded to the hydroxyl group would appear in the range of 60-70 ppm. The chemical shifts of the aromatic carbons are influenced by the attached halogen atoms, with the carbon bearing the fluorine atom showing a characteristic splitting pattern due to C-F coupling. azom.comdocbrown.info For instance, in related chloro-substituted aromatic compounds, the carbon atoms directly bonded to chlorine show shifts further downfield. docbrown.infodocbrown.info

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. It would show a single resonance for the fluorine atom in this compound. The chemical shift and coupling constants of this signal would provide further confirmation of the fluorine's position on the aromatic ring and its electronic environment.

| Nucleus | Predicted Chemical Shift (ppm) | Key Features |

|---|---|---|

| ¹H | ~7.0-7.5 (aromatic), ~3.8 (CH₂OH), ~2.9 (ArCH₂) | Complex multiplets for aromatic protons, triplets for ethyl chain protons. |

| ¹³C | ~160 (C-F, doublet), ~140 (C-Cl), ~115-130 (other aromatic C), ~63 (CH₂OH), ~39 (ArCH₂) | Characteristic C-F coupling observed for the carbon bonded to fluorine. |

| ¹⁹F | Specific chemical shift dependent on standard | A single signal confirming the presence of one fluorine environment. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

IR Spectroscopy: The IR spectrum of this compound is expected to show a strong, broad absorption band in the region of 3300-3400 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. libretexts.org A strong C-O stretching band would appear around 1000-1260 cm⁻¹. libretexts.orgspectroscopyonline.com The presence of the aromatic ring will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. The C-Cl and C-F stretching vibrations would also be present at lower frequencies, typically in the 1100-700 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations often give strong Raman signals. The C-Cl and C-F bonds are also expected to show characteristic Raman scattering. For instance, studies on similar molecules like 2-chloroethanol (B45725) have utilized Raman spectroscopy to identify conformational isomers. researchgate.netchemicalbook.com

| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |

|---|---|---|

| O-H Stretch (Alcohol) | 3300-3400 (broad, strong) | Similar region, may be weaker |

| C-H Stretch (Aromatic) | 3000-3100 | Strong |

| C-H Stretch (Aliphatic) | 2850-3000 | Strong |

| C=C Stretch (Aromatic) | 1450-1600 | Strong |

| C-O Stretch (Alcohol) | 1000-1260 (strong) | Medium |

| C-F Stretch | 1000-1400 | Medium |

| C-Cl Stretch | 600-800 | Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. Upon ionization, this compound will produce a molecular ion peak. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of signals (M and M+2) separated by two mass units, with a characteristic 3:1 intensity ratio. docbrown.infolibretexts.orglibretexts.org

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). libretexts.orglibretexts.orglibretexts.orgyoutube.com For this compound, a prominent fragment would likely arise from the benzylic cleavage, resulting in the formation of a stable 2-chloro-3-fluorobenzyl cation.

| m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 176/178 | [C₈H₈ClFO]⁺ | Molecular Ion (M⁺) |

| 158/160 | [C₈H₆ClFO]⁺ | Loss of H₂O (Dehydration) |

| 145/147 | [C₇H₅ClFO]⁺ | Benzylic cleavage |

| 31 | [CH₂OH]⁺ | Alpha-cleavage |

X-ray Crystallography for Definitive Solid-State Structural Analysis

For crystalline derivatives of this compound, X-ray crystallography can provide an unambiguous determination of the solid-state structure. This technique yields precise information about bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. While no specific crystallographic data for this compound was found, this method remains the gold standard for definitive structural analysis of crystalline organic compounds. libretexts.org

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction byproducts or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a moderately polar compound like this compound, reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a suitable method for purity analysis. A UV detector would be effective for detection due to the presence of the aromatic ring.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. rsc.org This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and separated on a GC column, and the eluted components are then analyzed by a mass spectrometer. This provides both the retention time (for identification) and the mass spectrum (for structural confirmation and purity assessment) of the compound. rsc.org

| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detection Method |

|---|---|---|---|

| HPLC | Reversed-phase (e.g., C18) | Acetonitrile/Water or Methanol/Water gradient | UV-Vis (at λmax of the aromatic ring) |

| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometry (Electron Ionization) |

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry) for Redox Behavior Analysis

Applications of 2 Chloro 3 Fluorophenethyl Alcohol As a Synthetic Precursor in Materials and Chemical Science

Utility as a Versatile Building Block in Specialized Organic Synthesis

Fluorinated compounds are pivotal in modern chemistry, offering unique properties to target molecules. alfa-chemistry.comsigmaaldrich.comyoutube.comossila.com The introduction of fluorine can significantly alter a compound's lipophilicity, metabolic stability, and binding affinity, making fluorinated building blocks highly sought after in drug discovery and materials science. sigmaaldrich.comyoutube.com While specific examples involving 2-Chloro-3-fluorophenethyl alcohol are not readily found, the principles of using substituted phenethyl alcohols as synthetic intermediates are well-established. acs.orgnih.govnih.gov The alcohol moiety can be readily converted into other functional groups, such as esters, ethers, and halides, paving the way for a variety of chemical transformations. nih.govunacademy.com

Integration into Polymeric Structures and Functional Materials

Halogenated aromatic compounds are known to be incorporated into polymers to enhance properties such as thermal stability and flame retardancy. The phenethyl alcohol structure provides a reactive site for polymerization reactions. While no studies have been published on polymers derived specifically from this compound, the general utility of fluorinated compounds in materials science is extensive, ranging from non-stick coatings to advanced composites. sigmaaldrich.com

Contributions to the Synthesis of Agrochemical Intermediates

The introduction of fluorine and chlorine atoms is a common strategy in the development of modern agrochemicals to enhance their efficacy and metabolic stability. sigmaaldrich.com Various fluorinated and chlorinated pyridines and phenols serve as key intermediates in the synthesis of herbicides, fungicides, and insecticides. google.comgoogle.com For example, 2-fluoro-3-chlorophenol is a valuable precursor for active fungicidal ingredients. google.com Given this trend, this compound represents a potential, albeit currently unexploited, intermediate for the synthesis of novel agrochemicals.

Development of Analytical Probes and Reference Standards

The unique spectroscopic signature that would be provided by the specific combination of chlorine and fluorine atoms in this compound makes it a candidate for use as an analytical probe or reference standard. Halogenated compounds are often used in environmental and metabolic studies due to their distinct mass spectrometric and NMR signals. For instance, 2-chloro-3-fluorotoluene, a related compound, is used as an intermediate and its properties are well-characterized, highlighting the potential for similar applications of the subject alcohol. ontosight.ai

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthetic Approaches for Halogenated Phenethyl Alcohols

The chemical industry is increasingly shifting towards environmentally benign methodologies. Traditional synthetic routes to phenethyl alcohols, such as the Friedel-Crafts reaction, often involve harsh reagents and generate significant waste. sciencemadness.org Future research will likely focus on developing greener synthetic pathways to 2-Chloro-3-fluorophenethyl alcohol.

Key areas of investigation will include:

Catalytic Hydrogenation of Precursors: The hydrogenation of substituted styrene (B11656) oxides presents a more environmentally friendly alternative to traditional methods. google.com Research into selective and efficient catalysts for the hydrogenation of a corresponding 2-chloro-3-fluorostyrene (B8017457) oxide could yield a high-purity product with minimal byproducts.

Biocatalysis: The use of enzymes in chemical synthesis offers high selectivity under mild conditions. chemicalbook.com The preparation of chiral 2-chloro-3,4-difluorophenethyl alcohol using ketoreductases has been demonstrated, suggesting that a similar biocatalytic reduction of 2-chloro-3-fluoroacetophenone could be a viable and sustainable route to chiral this compound. chemicalbook.com

Flow Chemistry: Continuous flow reactors can enhance the safety and efficiency of halogenation reactions, which are often highly exothermic and rapid. google.com Applying flow chemistry to the synthesis of this compound could allow for better control of reaction parameters and safer handling of potentially hazardous reagents. google.com

Exploration of Chemoenzymatic and Highly Stereoselective Transformations

The stereochemistry of a molecule can significantly influence its biological activity and material properties. The development of methods for the stereoselective synthesis of this compound is a critical area for future research.

Promising approaches include:

Enzymatic Kinetic Resolution: Lipases have been successfully used for the kinetic resolution of various alcohols, yielding enantiomerically pure products. Investigating the use of lipases to selectively acylate one enantiomer of racemic this compound could provide an efficient route to its chiral forms.

Asymmetric Hydrogenation: The use of chiral catalysts in hydrogenation reactions can directly produce a single enantiomer of the desired alcohol. Research into novel chiral ruthenium or rhodium complexes for the asymmetric hydrogenation of 2-chloro-3-fluoroacetophenone could be a highly effective strategy.

Deracemization Processes: Combining an enantioselective oxidation with a non-selective reduction in a one-pot process can convert a racemate into a single enantiomer. The application of such chemoenzymatic deracemization strategies to this compound would be a sophisticated and efficient approach to obtaining enantiopure material.

Innovation in Catalytic Systems for Efficient Derivatization

The functionalization of the phenethyl alcohol scaffold is key to creating a diverse range of derivatives with potentially valuable properties. Innovation in catalytic systems will be crucial for the efficient and selective derivatization of this compound.

Future research should focus on:

C-H Activation: Directing group-assisted C-H activation has emerged as a powerful tool for the functionalization of aromatic rings. Developing catalytic systems that can selectively activate and functionalize the C-H bonds of the aromatic ring of this compound would open up new avenues for creating novel analogs.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The development of robust catalysts for the Suzuki, Heck, and Sonogashira coupling of derivatives of this compound would enable the introduction of a wide variety of substituents.

Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and efficient way to generate reactive intermediates. Exploring photoredox-mediated reactions for the derivatization of this compound could lead to novel and previously inaccessible transformations.

Advanced Computational Design and Virtual Screening of Novel Analogs

Computational chemistry provides a powerful platform for the rational design and in silico evaluation of new molecules, accelerating the discovery process and reducing experimental costs.

Key computational approaches for the study of this compound analogs include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By establishing a mathematical relationship between the structural properties of a series of compounds and their biological activity, QSAR can be used to predict the activity of novel, untested analogs of this compound.

Molecular Docking: This technique can predict the preferred binding orientation of a molecule to a biological target. Docking studies could be employed to screen virtual libraries of this compound derivatives against various enzymes or receptors to identify potential drug candidates.

Density Functional Theory (DFT) Calculations: DFT can be used to predict a wide range of molecular properties, including reactivity, spectroscopic signatures, and electronic structure. These calculations can guide the design of new analogs with optimized properties.

Expanding the Scope of Non-Biological Applications in Chemical Technology

While many phenethyl alcohol derivatives find applications in the life sciences, there is significant potential for their use in materials science and chemical technology. Halogenated compounds, in particular, often exhibit unique properties that make them suitable for specialized applications.

Future research could explore the following non-biological applications for this compound and its derivatives:

Polymers and Materials Science: The incorporation of halogenated monomers can impart desirable properties such as flame retardancy, chemical resistance, and altered refractive indices to polymers. Investigating the use of this compound as a monomer or additive in polymer synthesis could lead to the development of new high-performance materials.

Liquid Crystals: The rigid, anisotropic structure of aromatic compounds is a key feature of many liquid crystals. The specific substitution pattern of this compound could be exploited in the design of novel liquid crystalline materials with tailored properties.

Specialty Solvents: Halogenated organic compounds are often used as specialty solvents due to their unique polarity and ability to dissolve a wide range of substances. The properties of this compound could make it a candidate for specific applications in synthesis or extraction processes.

Compound Information

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-3-fluorophenethyl alcohol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via two primary routes:

- Reductive methods : Reduction of 2-chloro-3-fluorophenethyl aldehyde using sodium borohydride (NaBH4) in ethanol at 0–5°C, achieving yields of 75–85% .

- Nucleophilic substitution : Hydrolysis of 2-chloro-3-fluorophenethyl chloride using aqueous NaOH under reflux (60–70°C), requiring strict pH control to minimize side reactions .

- Critical parameters : Temperature control during reduction prevents over-reduction, while solvent polarity (e.g., THF vs. ethanol) affects reaction kinetics .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Analytical workflow :

- NMR spectroscopy : Compare <sup>1</sup>H and <sup>13</sup>C NMR spectra with reference data for diagnostic peaks (e.g., δ 4.7–5.2 ppm for –CH2OH, δ 145–150 ppm for aromatic C–F coupling) .

- Mass spectrometry : Verify molecular ion [M+H]<sup>+</sup> at m/z 176.5 (C8H8ClFO<sup>+</sup>) and fragment ions (e.g., loss of –CH2OH at m/z 137) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Chromatography : Employ silica gel column chromatography with ethyl acetate/hexane (3:7) to separate polar byproducts (e.g., unreacted aldehyde) .

- Crystallization : Recrystallize from a toluene/hexane mixture (1:4) at –20°C to obtain high-purity crystals (melting point: 45–47°C) .

Advanced Research Questions

Q. How do electronic effects of chlorine and fluorine substituents influence the reactivity of this compound in nucleophilic reactions?

- Mechanistic insights :

- Electron-withdrawing effects : The –Cl and –F groups deactivate the aromatic ring, reducing electrophilicity at the para position but enhancing –OH proton acidity (pKa ≈ 12.5 vs. 15.5 for unsubstituted benzyl alcohol) .

- Steric effects : Ortho-fluorine hinders access to the hydroxyl group, requiring bulky bases (e.g., DBU) for efficient derivatization .

- Experimental validation : Compare reaction rates of this compound with mono-substituted analogs in SN2 reactions using kinetic isotope effect studies .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected <sup>19</sup>F NMR shifts) for this compound derivatives?

- Troubleshooting framework :

- Impurity analysis : Use 2D NMR (HSQC, HMBC) to identify signals from diastereomers or regioisomers .

- Solvent effects : Re-measure <sup>19</sup>F NMR in deuterated DMSO to assess hydrogen bonding interactions that may shift peaks .

Q. How can computational modeling predict the biological activity of this compound analogs?

- In silico workflow :

- Docking studies : Use AutoDock Vina to simulate binding to target enzymes (e.g., cytochrome P450) based on the compound’s logP (1.8) and polar surface area (20 Ų) .

- QSAR modeling : Train models on datasets of halogenated phenethyl alcohols to correlate substituent positions with IC50 values .

Q. What are the key considerations for designing stability studies of this compound under varying storage conditions?

- Protocol design :

- Forced degradation : Expose the compound to 40°C/75% RH for 4 weeks and monitor decomposition via HPLC (e.g., oxidation to ketone byproduct) .

- Light sensitivity : Store samples in amber vials under N2 atmosphere to prevent UV-induced radical formation .

Tables for Key Data

Table 1 : Comparative Reactivity of Halogenated Phenethyl Alcohols

Table 2 : Stability of this compound Under Stress Conditions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.